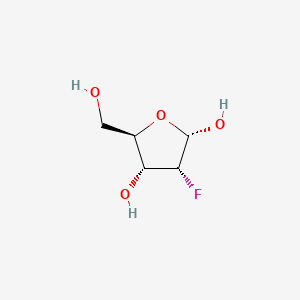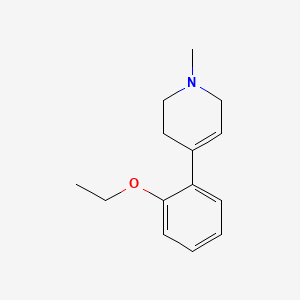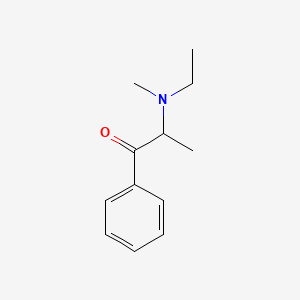
(2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol (F-5-HMTD) is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a substrate, a catalyst, or a reagent in various biochemical and physiological processes. F-5-HMTD is a fluorinated derivative of the natural product tetrahydrofuran-2,4-diol (THF-2,4-diol), which is a common building block of many natural compounds. F-5-HMTD is a relatively new compound and its properties and potential applications are still being explored.
Scientific Research Applications
(2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol has a wide range of applications in scientific research. It can be used as a substrate for the synthesis of various natural compounds, such as flavonoids and terpenoids. It can also be used as a catalyst in the synthesis of various compounds, such as chiral alcohols and amino acids. Additionally, it can be used as a reagent in the synthesis of various compounds, such as nitrile derivatives and organometallic compounds.
Mechanism of Action
(2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol has a unique mechanism of action that makes it useful for various scientific applications. The fluorine atom in (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol is electron-withdrawing, which makes it more reactive than THF-2,4-diol. The increased reactivity of (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol allows it to be used as a catalyst or a reagent in various chemical reactions. Additionally, the hydroxymethyl group in (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol makes it more soluble in water than THF-2,4-diol, which makes it useful for aqueous-based reactions.
Biochemical and Physiological Effects
(2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450 monooxygenases, which are involved in the metabolism of various drugs and toxins. Additionally, (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol has been shown to inhibit the growth of certain bacteria, such as Escherichia coli, and to have anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
(2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. Additionally, it is soluble in both organic and aqueous solvents, which makes it useful for a wide range of reactions. The main limitation of (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol is that it is a relatively new compound and its properties and potential applications are still being explored.
Future Directions
The potential applications of (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol are still being explored. Future research could focus on further exploring the biochemical and physiological effects of (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol, as well as its potential applications in drug synthesis and drug delivery. Additionally, future research could focus on improving the synthesis method of (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol to increase the overall yield of the two-step synthesis. Finally, future research could focus on exploring the potential applications of (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol in other areas, such as agriculture and food science.
Synthesis Methods
(2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol can be synthesized from THF-2,4-diol in two steps. The first step involves the conversion of THF-2,4-diol to 3-fluoro-2-hydroxy-5-methyl-tetrahydrofuran (F-2-HMTHF) using a palladium catalyst. The second step involves the conversion of F-2-HMTHF to (2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol using a rhodium catalyst. The overall yield of the two-step synthesis is approximately 60%.
properties
IUPAC Name |
(2S,3R,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWTJAKZMHWBQ-AIHAYLRMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)O)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R)-3-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2,4-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]decanamide](/img/structure/B582708.png)
![4-Bromo-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B582709.png)
![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)


![Sodium;7-[[2-(carbamoylamino)-4-[[4-[3-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-6-fluoro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid](/img/structure/B582725.png)